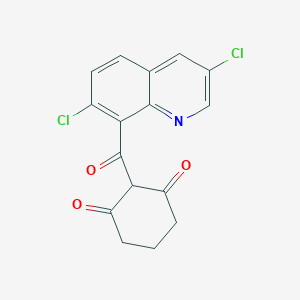![molecular formula C16H16O3 B13438680 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a hydroxyl group and a benzaldehyde moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with formaldehyde in the presence of a base, followed by oxidation to form the desired aldehyde. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as sodium hydroxide or potassium hydroxide can enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzoic acid.
Reduction: 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-methoxybenzaldehyde
- 4-Hydroxybenzaldehyde
- 2-Hydroxybenzaldehyde
Uniqueness
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-16(2,12-3-6-14(18)7-4-12)13-5-8-15(19)11(9-13)10-17/h3-10,18-19H,1-2H3 |
Clave InChI |
MTKAHNZDHABBQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







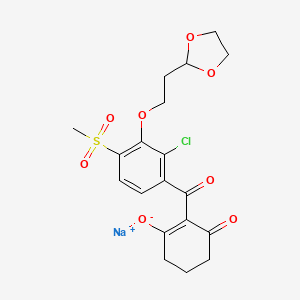
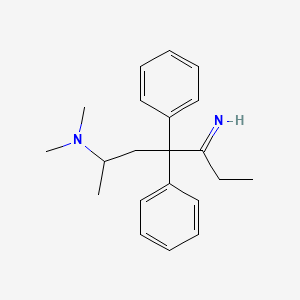
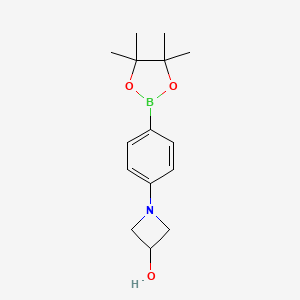
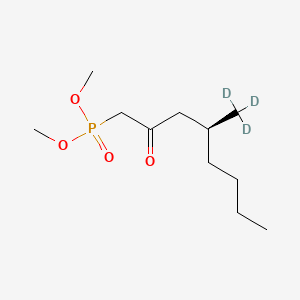

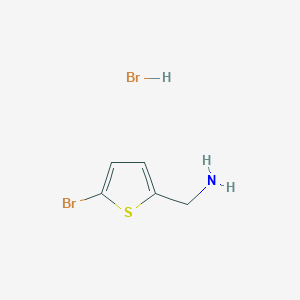
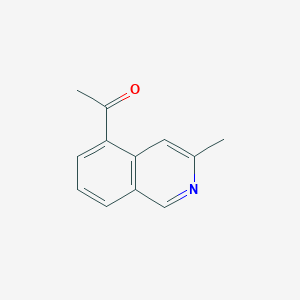
![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)
